![molecular formula C16H18N2O3S B5874042 3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)
3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide
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Overview
Description
3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide, commonly known as MSAB, is an organic compound that has been widely studied for its potential use in scientific research. MSAB is a selective inhibitor of the protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the regulation of gene expression.
Scientific Research Applications
Pharmaceutical Research
3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide: is a compound that can be utilized in the development of new therapeutic agents. Its structure is conducive to modifications that can lead to the discovery of novel drugs with potential applications in treating various diseases. For instance, benzamide derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects . The sulfonylamino group could potentially be exploited to enhance the pharmacokinetic properties of drug candidates.
Agricultural Chemistry
In agriculture, compounds like 3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide may serve as precursors or active ingredients in the synthesis of pesticides or herbicides. The sulfonylamino moiety is particularly interesting for its potential bioactivity against pests and weeds, which could lead to increased crop yields and protection against crop diseases .
Material Science
The benzamide moiety is a versatile unit in material science, often used in the synthesis of polymers and coatings with specific properties3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide could be investigated for its potential to create new materials with unique thermal, electrical, or mechanical properties, which could be beneficial in creating advanced materials for technology and construction .
Environmental Applications
Environmental remediation techniques often employ advanced materials that can adsorb or react with pollutants3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide might be used to develop such materials, especially in the creation of filters or reactants that can capture and neutralize hazardous substances from air or water sources .
Biotechnology
In biotechnology, benzamide derivatives can be used as building blocks for more complex molecules that have applications in diagnostics or as part of biotechnological processes. For example, they can be used to modify proteins or enzymes to enhance their stability or activity, which can be crucial in industrial enzyme applications .
Chemical Synthesis
This compound can act as an intermediate in the synthesis of a wide range of chemical products. Its molecular structure allows for various chemical reactions, including nucleophilic substitution or condensation, which are fundamental in creating complex molecules for research and industry applications .
Mechanism of Action
Target of Action
Similar benzamide compounds have been found to target the fungal lipid-transfer protein sec14 . This protein plays a crucial role in the regulation of cellular lipid metabolism and transport .
Mode of Action
Based on the action of similar benzamide compounds, it can be inferred that this compound may interact with its target protein, leading to changes in the protein’s function .
Biochemical Pathways
Given its potential target, it may influence pathways related to lipid metabolism and transport .
Result of Action
Based on the potential target, it can be inferred that this compound may affect cellular lipid metabolism and transport .
properties
IUPAC Name |
3-(methanesulfonamido)-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-22(20,21)18-15-9-5-8-14(12-15)16(19)17-11-10-13-6-3-2-4-7-13/h2-9,12,18H,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPVSYOENBYRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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